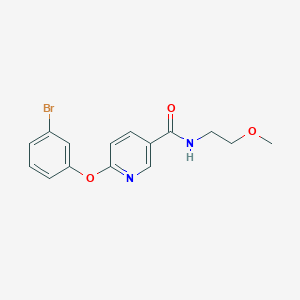![molecular formula C17H16F3N5O B7550786 3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550786.png)
3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPB and has been synthesized using different methods. The purpose of
Wirkmechanismus
TFPB exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as cyclin-dependent kinases and glycogen synthase kinase-3 beta. These enzymes are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation. By inhibiting these enzymes, TFPB can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, TFPB induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. In neurodegenerative diseases, TFPB inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptide. In inflammatory diseases, TFPB inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
TFPB has several advantages for lab experiments, including its high potency, specificity, and selectivity. However, TFPB also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate dosages and experimental conditions when using TFPB in lab experiments.
Zukünftige Richtungen
TFPB has significant potential for future research, including the development of new therapeutic agents for cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, TFPB can be used as a tool for studying specific cellular processes, such as cell cycle regulation, apoptosis, and inflammation. Further research is needed to explore the full potential of TFPB and its applications in various fields.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB can be synthesized using different methods, and it has been shown to have significant pharmacological effects, such as inhibiting the growth of cancer cells, inhibiting the aggregation of amyloid-beta peptides, and inhibiting the production of pro-inflammatory cytokines. TFPB has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the full potential of TFPB and its applications in various fields.
Synthesemethoden
TFPB can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)pyrimidin-2-amine with 1-bromo-4-(piperidin-4-yl)piperidine, followed by the reaction with 2-aminobenzimidazole. Another method involves the reaction of 4-(trifluoromethyl)pyrimidin-2-amine with 1-bromo-4-(piperidin-4-yl)piperidine, followed by the reaction with 2-chlorobenzimidazole. The yield of TFPB using these methods is approximately 50-60%.
Wissenschaftliche Forschungsanwendungen
TFPB has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of TFPB is in the treatment of cancer. TFPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. TFPB has also been used in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides. Additionally, TFPB has been used in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)14-5-8-21-15(23-14)24-9-6-11(7-10-24)25-13-4-2-1-3-12(13)22-16(25)26/h1-5,8,11H,6-7,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIGQKQIZORYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)

![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)

![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![6-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7550778.png)
![N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)
![2-(4-ethoxyphenyl)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7550794.png)
